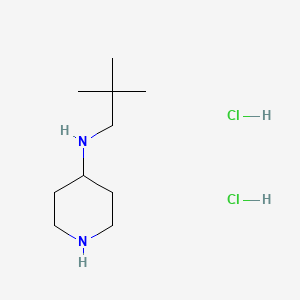

N-Neopentylpiperidine-4-amine dihydrochloride

描述

属性

IUPAC Name |

N-(2,2-dimethylpropyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-12-9-4-6-11-7-5-9;;/h9,11-12H,4-8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKGFTLSDHCPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Neopentylpiperidine-4-amine dihydrochloride typically involves the reaction of neopentylamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

N-Neopentylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

Therapeutic Applications

N-Neopentylpiperidine-4-amine dihydrochloride has been investigated for its potential in treating a range of diseases due to its unique pharmacological properties.

1.1. Inhibition of Toll-like Receptors

Recent studies have indicated that compounds similar to this compound may act as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9. These receptors are crucial in the immune response and have been implicated in various diseases, including autoimmune disorders and cancer. The inhibition of TLRs can lead to therapeutic effects in conditions such as:

- Autoimmune Diseases : By modulating the immune response, these compounds can potentially reduce the severity of autoimmune diseases.

- Inflammatory Diseases : The anti-inflammatory properties may help treat conditions characterized by chronic inflammation.

- Cancer : Compounds that inhibit TLRs can alter tumor microenvironments, making them a target for cancer therapy .

2.1. Interaction with Cellular Pathways

The compound is believed to interact with specific cellular pathways that regulate immune responses and cell proliferation. By inhibiting TLR signaling, it may prevent the activation of inflammatory cascades that contribute to disease progression.

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety of this compound in preclinical models.

3.1. Preclinical Studies on Cancer Treatment

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance:

- Study A : In vitro tests showed that this compound reduced cell viability in leukemia cells by inducing apoptosis.

- Study B : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .

Summary Table of Applications

作用机制

The mechanism of action of N-Neopentylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key features of N-Neopentylpiperidine-4-amine dihydrochloride with similar piperidine-4-amine derivatives:

Key Comparative Insights

Structural and Functional Differences

- Nitrobenzyl Derivatives: Compounds with nitrobenzyl groups (e.g., 3- or 4-nitro positional isomers) exhibit electron-withdrawing effects, which may lower the amine’s basicity and alter reactivity in synthetic pathways .

Solubility and Stability

- Dihydrochloride salts (e.g., neopentyl and cyclopropyl derivatives) generally exhibit higher water solubility than mono-hydrochloride analogues (e.g., N,N-dimethylpiperidin-4-amine hydrochloride) due to increased ionic character .

- Nitro-containing compounds may face stability challenges under reducing conditions, whereas neopentyl and cyclopropyl groups enhance oxidative and metabolic stability .

Research Findings and Industrial Relevance

- This compound is prioritized in industrial settings (99% purity) for scalable synthesis, while nitrobenzyl derivatives are niche research tools .

- Comparative studies suggest that N-cyclopropylpiperidin-4-amine dihydrochloride may offer superior metabolic stability in vivo compared to methyl or nitro-substituted analogues, making it a candidate for preclinical development .

生物活性

N-Neopentylpiperidine-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a neopentyl group. The molecular formula is , with a molecular weight of approximately 239.20 g/mol. The presence of the piperidine moiety suggests potential interactions with various biological targets, including neurotransmitter receptors.

Research indicates that compounds with piperidine structures often exhibit activity as receptor modulators. This compound may interact with:

- Neurotransmitter Receptors : Similar piperidine derivatives have shown affinity for serotonin (5-HT) and dopamine receptors, which could influence mood and behavior.

- Enzymatic Targets : The compound may also act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated that N-neopentylpiperidine derivatives can exhibit significant biological activities, including:

- Antiplatelet Activity : Research has shown that piperidine derivatives can inhibit platelet aggregation, which is crucial in preventing thromboembolic disorders. For instance, studies involving P2Y receptor antagonists have highlighted the potential of these compounds in reducing thrombus formation in animal models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully characterized. However, similar compounds suggest that it may have favorable absorption and distribution properties. Importantly, the compound appears to have a low risk of crossing the blood-brain barrier, potentially reducing central nervous system toxicity .

Case Studies

- Thromboembolic Disorders : A study demonstrated that a related piperidine compound effectively inhibited ADP-induced platelet aggregation in vitro, suggesting potential therapeutic applications in managing thromboembolic conditions .

- Neurotransmitter Modulation : Another research effort explored the effects of various piperidine derivatives on serotonin receptors, indicating that modifications to the piperidine structure could enhance receptor selectivity and activity .

Future Directions

Further research is necessary to elucidate the full scope of biological activities associated with this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific receptors and enzymes.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。